molecular formula C12H14O B1329357 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone CAS No. 774-55-0

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B1329357
CAS No.: 774-55-0
M. Wt: 174.24 g/mol
InChI Key: VEPUKHYQNXSSKV-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5179. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Naphthalene Derivatives in Pharmacology

  • Chemistry and Pharmacology of 7-Methyljuglone : Naphthoquinone, derived from naphthalene, exhibits a range of pharmacological activities. The compound 7-Methyljuglone (7-MJ), related to naphthalene, has been reported to have antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. Its hemi-synthesis and biological activities indicate potential therapeutic applications (Mbaveng & Kuete, 2014).

  • Naphthalene and Serotonin Syndrome : Naphthalene derivatives are implicated in serotonin syndrome (SS), a condition caused by excessive serotonergic activity. New psychoactive substances (NPS), including naphthalene derivatives, have various psychostimulant and hallucinogenic effects. Awareness of these substances is crucial in clinical settings due to their potential risks and diagnostic challenges (Schifano et al., 2021).

Environmental and Occupational Considerations

  • Naphthalene Biomonitoring in Occupational Settings : 1,2-Dihydroxynaphthalene (1,2-DHN) is a significant metabolite of naphthalene exposure in occupational settings. It's used in biomonitoring to assess workplace exposure to naphthalene. Elevated levels of 1,2-DHN in urine indicate naphthalene exposure, emphasizing the need for health surveillance in industries where naphthalene is prevalent (Budiman & Ilyas, 2022).

  • Exposure to Naphthalene and Endocrine Activity : Unconventional oil and gas extraction releases a complex mixture of chemicals, including naphthalene derivatives. These compounds are linked to adverse reproductive and developmental outcomes, potentially due to their endocrine-disrupting properties. Understanding the endocrine activity of these compounds is crucial for assessing health risks associated with exposure (Bolden et al., 2018).

Safety and Hazards

The compound is classified as potentially harmful and irritating. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust, washing eyes carefully if the compound comes into contact, and seeking medical advice if eye irritation persists .

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUKHYQNXSSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047163
Record name 6-Acetyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-55-0
Record name 6-Acetyltetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetyltetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 774-55-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Acetyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5,6,7,8-tetrahydro-2-naphthyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-ACETYLTETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3DBR6DE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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